ethyl 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, which is a type of heterocyclic compound that is often found in many biologically active molecules. The ethyl carboxylate group suggests that this compound could be an ester derivative of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a bromo-chloroethyl group, and an ethyl carboxylate group. The exact structure would depend on the specific locations of these groups on the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the bromo-chloroethyl group might be involved in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-4-22-16(21)10-5-6-13-12(7-10)15-11(9(2)20-13)8-14(23-15)17(3,18)19/h5-7,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXNGEUIXDPMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=C(N=C2C=C1)C)CC(O3)C(C)(Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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